molecular formula C15H22N2O2 B2655110 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1209930-06-2

3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B2655110
CAS No.: 1209930-06-2
M. Wt: 262.353
InChI Key: VHVFJADMHQZBRV-UHFFFAOYSA-N
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Description

3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylurea with 4-phenyloxan-4-ylmethyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-ethyl-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-16-14(18)17-12-15(8-10-19-11-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVFJADMHQZBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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